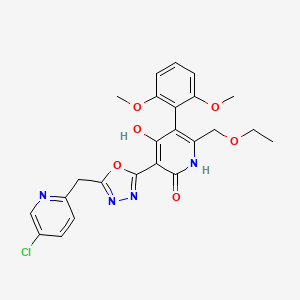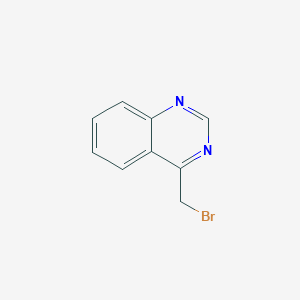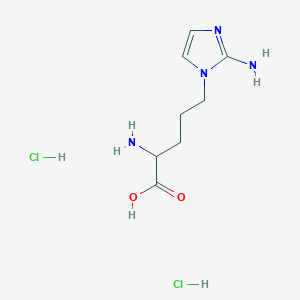
2-(chloromethyl)-4-methoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methoxy-1-methylbenzene, also known as Methyl-2-chloro-4-methoxybenzene, is an aromatic organic compound with a wide range of applications in research and industry. It is used as a precursor in the synthesis of various compounds, as a reagent in organic chemistry, and as a starting material for the production of pharmaceuticals. The compound has a wide range of properties, including solubility in various solvents, low volatility, and a high boiling point. It is also a relatively stable compound, with a low rate of decomposition.
Mechanism of Action
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene is an aromatic organic compound with a wide range of properties, including solubility in various solvents, low volatility, and a high boiling point. It is also a relatively stable compound, with a low rate of decomposition. The compound is believed to act as an electron donor, accepting electrons from other molecules and transferring them to other molecules. This process is known as electron transfer, and is an important part of many chemical reactions.
Biochemical and Physiological Effects
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene has a wide range of biochemical and physiological effects. It is known to have a wide range of effects on the nervous system, including sedative, anticonvulsant, and antispasmodic effects. It has also been shown to have analgesic and anti-inflammatory effects. In addition, it has been shown to have anti-cancer properties, as well as anti-microbial and anti-fungal effects.
Advantages and Limitations for Lab Experiments
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low volatility, which makes it easier to handle in the laboratory. It is also relatively stable, with a low rate of decomposition, which makes it ideal for use in experiments involving long-term storage. However, the compound is also highly toxic, and should be handled with care in the laboratory. In addition, it is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene has a wide range of potential future applications. One area of interest is its use as a precursor in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. In addition, its anti-cancer, anti-microbial, and anti-fungal properties could be explored further in the development of new drugs and treatments. Further research could also be conducted into its mechanism of action, as well as its biochemical and physiological effects. Finally, its use in the production of polymers and resins could be explored further, as well as its potential applications in the production of perfumes and cosmetics.
Synthesis Methods
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene can be synthesized using various methods. One common method is the Friedel-Crafts alkylation of anisole with 2-chloro-4-methoxybenzoyl chloride. This reaction involves the formation of an alkylated product in the presence of an acid catalyst. The reaction proceeds in two stages, with the first stage involving the formation of a carbocation intermediate, which is then followed by the formation of the desired product. This reaction is generally carried out at temperatures between 40 and 50°C.
Scientific Research Applications
2-(chloromethyl)-4-methoxy-1-methylbenzeneoro-4-methoxybenzene has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic chemistry, as it is a relatively stable compound with a low rate of decomposition. In addition, it is used in the synthesis of various polymers and resins, as well as in the production of perfumes and cosmetics.
properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKPPMSUZKBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-1-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)



![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)







